molecular formula C17H21BO2 B14601988 2-Methylpropyl (4-methoxyphenyl)phenylborinate CAS No. 59024-16-7

2-Methylpropyl (4-methoxyphenyl)phenylborinate

Cat. No.: B14601988
CAS No.: 59024-16-7
M. Wt: 268.2 g/mol
InChI Key: YZGKTNNQYDIUJD-UHFFFAOYSA-N
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Description

2-Methylpropyl (4-methoxyphenyl)phenylborinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boron atom bonded to a phenyl group, a 4-methoxyphenyl group, and a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (4-methoxyphenyl)phenylborinate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or water

    Temperature: 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (4-methoxyphenyl)phenylborinate undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The phenyl and 4-methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in acidic or basic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters

    Reduction: Borohydrides

    Substitution: Halogenated or nitrated derivatives of the phenyl and 4-methoxyphenyl groups

Mechanism of Action

The mechanism of action of 2-Methylpropyl (4-methoxyphenyl)phenylborinate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions or delivering boron atoms in BNCT.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group bonded to boron.

    4-Methoxyphenylboronic acid: Contains a 4-methoxyphenyl group bonded to boron.

    2-Methylpropylboronic acid: Features a 2-methylpropyl group bonded to boron.

Uniqueness

2-Methylpropyl (4-methoxyphenyl)phenylborinate is unique due to the combination of its three distinct groups (phenyl, 4-methoxyphenyl, and 2-methylpropyl) bonded to the boron atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in forming complex organic molecules through cross-coupling reactions .

Properties

CAS No.

59024-16-7

Molecular Formula

C17H21BO2

Molecular Weight

268.2 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-methylpropoxy)-phenylborane

InChI

InChI=1S/C17H21BO2/c1-14(2)13-20-18(15-7-5-4-6-8-15)16-9-11-17(19-3)12-10-16/h4-12,14H,13H2,1-3H3

InChI Key

YZGKTNNQYDIUJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)OCC(C)C

Origin of Product

United States

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